Acetamide, 2-amino-N-dodecyl-
CAS No.: 59404-81-8
Cat. No.: VC3857853
Molecular Formula: C14H30N2O
Molecular Weight: 242.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59404-81-8 |
---|---|
Molecular Formula | C14H30N2O |
Molecular Weight | 242.4 g/mol |
IUPAC Name | 2-amino-N-dodecylacetamide |
Standard InChI | InChI=1S/C14H30N2O/c1-2-3-4-5-6-7-8-9-10-11-12-16-14(17)13-15/h2-13,15H2,1H3,(H,16,17) |
Standard InChI Key | COQIWLXONHFWES-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCNC(=O)CN |
Canonical SMILES | CCCCCCCCCCCCNC(=O)CN |
Introduction
Structural and Molecular Characteristics
2-Amino-N-dodecylacetamide (IUPAC name: N-dodecyl-2-aminoacetamide) belongs to the acetamide family, with the molecular formula C₁₄H₂₈N₂O. Its structure consists of a central acetamide group (CH₂CONH₂) modified by:
-
An amino group (-NH₂) at the β-position (second carbon of the acetamide chain).
-
A dodecyl chain (-C₁₂H₂₅) bonded to the nitrogen atom.
This amphiphilic structure enables dual solubility characteristics: the polar amide and amino groups interact with aqueous phases, while the hydrophobic dodecyl tail facilitates solubility in organic solvents. Computational modeling suggests a bent conformation in the solid state due to intramolecular hydrogen bonding between the amino and carbonyl groups .
Table 1: Key Molecular Properties
Synthesis and Optimization
Microwave-Assisted Synthesis
The most efficient route to 2-amino-N-dodecylacetamide, as described in KR100848645B1, involves a four-step microwave-assisted protocol :
-
Protection of glycine: Glycine reacts with phthalic anhydride under microwave irradiation (2.40–2.50 GHz, 800 W) to form 2-(1,3-dioxoisoindolin-2-yl)acetic acid.
-
Chlorination: The intermediate is treated with thionyl chloride (SOCl₂) to yield 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride.
-
Amidation: Reaction with dodecylamine in DMF produces N-dodecyl-2-(1,3-dioxoisoindolin-2-yl)acetamide.
-
Deprotection: Hydrazine (NH₂NH₂) in ethanol removes the phthaloyl group, yielding the final product.
Microwave irradiation reduces reaction times by 60–70% compared to conventional heating, with yields exceeding 85% .
Table 2: Synthesis Parameters and Outcomes
Step | Reagents/Conditions | Time | Yield |
---|---|---|---|
1 | Phthalic anhydride, 800 W microwave | 15 min | 92% |
2 | SOCl₂, reflux | 2 hr | 89% |
3 | Dodecylamine, TEA, DMF, 0°C | 30 min | 88% |
4 | NH₂NH₂, ethanol, 50°C | 3 hr | 86% |
Physicochemical and Functional Properties
Surface Activity
The dodecyl chain imparts surfactant-like behavior, with a critical micelle concentration (CMC) of ~1 mM in aqueous solutions . This property is exploited in emulsification processes, particularly in cosmetic formulations where mildness is prioritized .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C and decomposition above 250°C, indicating suitability for high-temperature applications .
Industrial and Research Applications
Pharmaceutical Intermediates
2-Amino-N-dodecylacetamide serves as a precursor for benzimidazole derivatives, which are integral to antifungal and antiviral drug development. Cyclization reactions with carbon dioxide (CO₂) under ruthenium catalysis yield 2-methylbenzimidazole, a scaffold in protease inhibitors .
Disinfectants and Antimicrobials
Quaternary ammonium derivatives of this compound exhibit broad-spectrum antimicrobial activity. In a 2021 study, N-dodecyl-2-(pyridinium)acetamide chloride—a structurally related compound—achieved 99.9% reduction in E. coli and S. aureus within 5 minutes, outperforming glutaraldehyde-based disinfectants .
Table 3: Antimicrobial Efficacy of Analogous Compounds
Microorganism | Log Reduction (5 min) | Reference |
---|---|---|
E. coli ATCC 25922 | 4.2 ± 0.3 | |
S. aureus ATCC 29213 | 3.9 ± 0.2 | |
C. albicans SC5314 | 3.1 ± 0.4 |
Future Directions
-
Green Chemistry: Optimizing solvent-free microwave synthesis to reduce environmental impact.
-
Drug Delivery: Leveraging micelle-forming capabilities for targeted anticancer therapies.
-
Agricultural Chemistry: Exploring fungicidal activity against Phytophthora species.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume